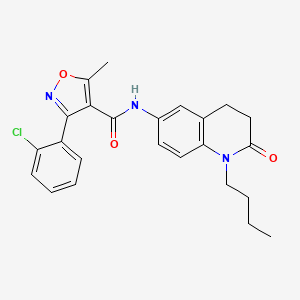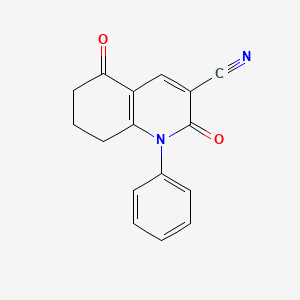![molecular formula C21H20F2N4O3S B11268563 4-[4-(2,5-Difluorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine](/img/structure/B11268563.png)
4-[4-(2,5-Difluorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a novel derivative with potential pharmacological applications. Its structure consists of a pyrimidine core substituted with a piperazine moiety and a 2,5-difluorobenzenesulfonyl group. Piperazine, a common structural motif, is found in various biologically active compounds due to its favorable pharmacokinetic properties. The incorporation of piperazine can be achieved through a Mannich reaction .
Preparation Methods
The synthesis of this compound involves a three-step protocol:
Mannich Reaction: The reaction starts with a Mannich reaction between 4-bromophenylpiperazine and 3-chlorobenzaldehyde. This forms an intermediate.
Cyclization: The intermediate undergoes cyclization with 4-methoxyphenylhydrazine to yield the desired pyrimidine derivative.
Sulfonation: Finally, the compound is sulfonated with 2,5-difluorobenzenesulfonyl chloride to introduce the sulfonyl group.
Chemical Reactions Analysis
Oxidation and Reduction: While specific oxidation or reduction reactions are not mentioned for this compound, it may participate in redox processes due to its functional groups.
Substitution: The sulfonate group makes it susceptible to nucleophilic substitution reactions.
Common Reagents: Reagents like hydrazine, chlorobenzaldehyde, and sulfonyl chlorides are involved.
Major Products: The final product is the 4-[4-(2,5-difluorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine.
Scientific Research Applications
Medicine: Potential antibacterial, antifungal, and antiviral applications.
Neuroscience: Consideration for Parkinson’s and Alzheimer’s treatments.
Industry: Possible use in agrochemicals.
Mechanism of Action
The exact mechanism remains to be elucidated. it likely interacts with specific molecular targets or pathways relevant to its intended applications.
Comparison with Similar Compounds
While no direct comparisons are provided, this compound’s unique features lie in its combination of the piperazine moiety and the sulfonyl group. Similar compounds include other piperazine-based derivatives with diverse pharmacological activities.
Properties
Molecular Formula |
C21H20F2N4O3S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
4-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine |
InChI |
InChI=1S/C21H20F2N4O3S/c1-30-17-5-2-15(3-6-17)19-13-21(25-14-24-19)26-8-10-27(11-9-26)31(28,29)20-12-16(22)4-7-18(20)23/h2-7,12-14H,8-11H2,1H3 |
InChI Key |
XLXKWARDVVPDPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Propan-2-yl)phenyl]-4-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B11268483.png)

![N-(5-chloro-2-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11268496.png)
![2-(2,5-Dimethylphenyl)-4-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]pyrazolo[1,5-a]pyrazine](/img/structure/B11268501.png)
![7-(4-Methoxyphenyl)-3-(propylsulfanyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole](/img/structure/B11268510.png)
![3-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11268514.png)
![Ethyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetate](/img/structure/B11268520.png)
![N-benzyl-6-(4-ethoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11268538.png)
![4-[(4-Ethenylbenzyl)sulfanyl]-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11268548.png)
![3-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11268549.png)
![1-{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B11268552.png)

![2-(2,4-Dimethylphenyl)-4-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]pyrazolo[1,5-a]pyrazine](/img/structure/B11268555.png)
![N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B11268556.png)
